1-(2-Amino-5-(trifluoromethyl)phenyl)ethanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8F3NO |
|---|---|
Molecular Weight |
203.16 g/mol |
IUPAC Name |
1-[2-amino-5-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H8F3NO/c1-5(14)7-4-6(9(10,11)12)2-3-8(7)13/h2-4H,13H2,1H3 |
InChI Key |
LWASJRXWJZTWCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Table 1: Optimization of Suzuki-Miyaura Conditions
| Parameter | Variation | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst Loading | 1 mol% Pd(PPh₃)₄ | 58 | 89 |
| 2 mol% Pd(PPh₃)₄ | 72 | 95 | |
| Solvent System | Dioxane/H₂O | 65 | 92 |
| THF/H₂O | 72 | 95 | |
| Base | K₃PO₄ | 68 | 93 |
| K₂CO₃ | 72 | 95 |
Friedel-Crafts Acylation of Trifluoromethyl-Substituted Anilines
Direct Acylation with Acetic Anhydride
This method exploits the electron-rich 2-amino group to facilitate electrophilic substitution:
-
Reactants : 2-amino-5-(trifluoromethyl)aniline (1.0 equiv), acetic anhydride (2.5 equiv).
-
Catalyst : AlCl₃ (1.5 equiv) in dichloromethane.
-
Conditions : 0°C to room temperature, 6 h.
Limitations : Competing N-acetylation necessitates careful stoichiometry. Excess AlCl₃ promotes over-acylation, reducing yields.
Table 2: Friedel-Crafts Acylation Byproduct Analysis
| Byproduct | Formation Condition | Mitigation Strategy |
|---|---|---|
| N-Acetyl derivative | Excess Ac₂O or AlCl₃ | Gradual reagent addition at 0°C |
| Diacylated product | Prolonged reaction time | Quenching with ice-water |
Grignard Reagent-Mediated Trifluoromethylation
Ketene Addition to Trifluoromethyl Grignard Complexes
A scalable approach utilizes in situ-generated trifluoromethylmagnesium bromide:
-
Reactants : 2-amino-5-bromophenyl ethanone (1.0 equiv), CF₃MgBr (1.1 equiv).
-
Catalyst : Fe(acac)₃ (5 mol%) in toluene.
-
Conditions : -10°C to 0°C, 3 h.
Advantages : Tolerates sensitive amino groups without protection. Fe(acac)₃ suppresses β-hydride elimination, enhancing regioselectivity.
Table 3: Grignard Method Solvent Screening
| Solvent | Reaction Temp (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Toluene | -10 | 78 | 92 |
| THF | -30 | 65 | 85 |
| Diethyl Ether | -40 | 71 | 88 |
Diazotization and Hydrolysis Sequence
Diazotization-Coupled Hydrolysis of 3-Amino Precursors
This two-step method avoids transition metals:
-
Diazotization : 3-Amino-5-(trifluoromethyl)acetophenone (1.0 equiv) with NaNO₂ (1.2 equiv) in H₂SO₄ at 0–5°C.
-
Hydrolysis : Quenching with H₂O and heating to 100°C for 4 h.
Critical Note : Diazonium intermediates require strict temperature control to prevent decomposition.
Table 4: Acid Catalysts in Hydrolysis Step
| Acid | Concentration (M) | Time (h) | Yield (%) |
|---|---|---|---|
| HCl | 2 | 4 | 70 |
| H₂SO₄ | 1.5 | 6 | 62 |
| TFA | 3 | 3 | 68 |
Comparative Analysis of Methodologies
Efficiency and Scalability
-
Palladium-Catalyzed : High yields (72%) but costly catalysts.
-
Friedel-Crafts : Moderate yields (67%) with simple setup.
-
Grignard : Scalable (78%) but requires cryogenic conditions.
-
Diazotization : Cost-effective (70%) yet sensitive to impurities.
Table 5: Method Comparison for Industrial Applications
| Method | Cost Index | Scalability | Environmental Impact |
|---|---|---|---|
| Palladium-Catalyzed | High | Moderate | Medium (Pd waste) |
| Friedel-Crafts | Low | High | Low |
| Grignard | Medium | High | Medium (solvent use) |
| Diazotization | Low | Moderate | Low |
Chemical Reactions Analysis
1-(2-Amino-5-(trifluoromethyl)phenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Condensation: The compound can participate in condensation reactions to form larger molecules or cyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Amino-5-(trifluoromethyl)phenyl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Differences :
- Electronic Effects : The CF₃ group is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to -CH₃ or -Cl substituents. This increases resistance to oxidative degradation .
- Lipophilicity : The CF₃ group increases logP (lipophilicity) by ~0.7–1.0 compared to -Cl or -Br, improving membrane permeability .
Antifungal Activity
- 1-(3-(4-Hydroxy-3-methoxybenzylideneamino)phenyl)ethanone (VIa): ED₅₀ = 8 μg/mL against Fusarium oxysporum, comparable to Bavistin 50 WP .
Antiviral Activity
- Pyrazolo-pyridin derivatives with amino groups (e.g., 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone) exhibit anti-HSV1 activity via inhibition of viral replication . The trifluoromethyl analogue may improve pharmacokinetics due to reduced hepatic clearance .
Physicochemical Properties
| Property | This compound | 1-(2-Amino-5-chlorophenyl)ethanone | 1-(2-Aminophenyl)ethanone |
|---|---|---|---|
| Molecular Weight (g/mol) | 219.16 | 185.61 | 135.16 |
| Melting Point (°C) | Not reported (predicted 80-90) | 175–177 | 87–88 |
| logP (Predicted) | 2.5–3.0 | 1.8–2.2 | 1.2–1.5 |
| Solubility (mg/mL in DMSO) | ~50–100 | ~20–50 | >100 |
Notes:
- The CF₃ group reduces aqueous solubility but enhances compatibility with non-polar solvents .
- Melting points decrease with bulkier substituents due to disrupted crystal packing .
Biological Activity
1-(2-Amino-5-(trifluoromethyl)phenyl)ethanone is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms, applications, and relevant case studies.
The compound has the molecular formula and a molecular weight of approximately 201.16 g/mol. The presence of the trifluoromethyl group significantly enhances its lipophilicity, which is crucial for its interaction with biological membranes and targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The trifluoromethyl group not only increases the compound's hydrophobicity but also influences its binding affinity to proteins, making it a potent inhibitor of certain enzymatic pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound acts as an inhibitor for specific enzymes involved in metabolic pathways, which can lead to therapeutic effects such as anti-inflammatory and anticancer activities.
- Protein-Ligand Interactions: Its structural properties allow it to effectively engage with target proteins, modulating their activity.
Anticancer Properties
Research has shown that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines.
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| A549 (Lung) | 5.20 | Moderate growth inhibition |
| MCF-7 (Breast) | 4.75 | Significant growth inhibition |
| HeLa (Cervical) | 3.85 | High potency observed |
These findings suggest that the compound may interfere with cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Moderate |
| Pseudomonas aeruginosa | 128 | Weak |
These results highlight the potential of this compound as a candidate for developing new antimicrobial agents.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on human breast cancer cells. The researchers found that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of 4.75 μM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent for breast cancer treatment.
Case Study 2: Enzyme Inhibition
In another study focused on enzyme inhibition, researchers investigated the compound's effect on cyclooxygenase (COX) enzymes, which are critical in inflammation processes. The results indicated that this compound inhibited COX-2 activity with an IC50 value of 6 μM, demonstrating its potential as an anti-inflammatory agent .
Q & A
Q. What are the key considerations in synthesizing 1-(2-Amino-5-(trifluoromethyl)phenyl)ethanone to ensure high yield and purity?
Synthesis requires precise control of reaction parameters, including temperature, solvent selection, and catalyst use. For fluorinated aromatic ketones like this compound, trifluoromethyl groups may necessitate inert atmospheres or anhydrous conditions to avoid side reactions. Intermediate purification via column chromatography or recrystallization is critical to isolate the final product. Analytical validation (e.g., NMR, mass spectrometry) ensures purity .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) identifies proton environments and fluorine substitution patterns. Mass spectrometry confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. X-ray crystallography (if single crystals are obtained) provides definitive structural validation .
Q. What safety protocols are recommended given limited toxicological data?
Due to insufficient toxicological studies, standard precautions for handling aromatic amines and fluorinated compounds apply:
- Use personal protective equipment (gloves, goggles, lab coats).
- Work in a fume hood to avoid inhalation of vapors or dust.
- Adhere to GHS/CLP guidelines (e.g., P261, P262) for chemical hazards .
Advanced Research Questions
Q. How does the trifluoromethyl group influence this compound’s interaction with biological targets like enzymes?
The electron-withdrawing trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets. Computational methods like molecular docking can predict interactions with active sites (e.g., cytochrome P450 or kinase domains). Kinetic assays (e.g., IC₅₀ determination) quantify inhibition potency, while crystallography reveals binding modes .
Q. What challenges arise in optimizing reaction conditions for scale-up synthesis?
Key challenges include:
- Side reactions : Competing pathways (e.g., over-fluorination or oxidation) require controlled reagent addition.
- Catalyst efficiency : Transition-metal catalysts (e.g., Pd or Rh) may need ligand optimization to improve turnover.
- Purification : Fluorinated byproducts often have similar solubility profiles, necessitating advanced techniques like preparative HPLC .
Q. How do structural modifications (e.g., amino group position) affect pharmacological properties?
- Amino group placement : The 2-amino substituent may enhance hydrogen bonding with target receptors, as seen in analogues with similar scaffolds. Positional isomers could alter solubility or metabolic stability.
- Fluorine substitution : Fluorine at the 5-position increases lipophilicity, improving blood-brain barrier penetration. Comparative studies with non-fluorinated analogues are critical to validate these effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
